molecular formula C12H14N4NaO2S+ B016359 Benzenesulfonamide, 4-amino-N-(2,6-dimethyl-4-pyrimidinyl)-, sodium salt (1:1) CAS No. 2462-17-1

Benzenesulfonamide, 4-amino-N-(2,6-dimethyl-4-pyrimidinyl)-, sodium salt (1:1)

Cat. No.: B016359
CAS No.: 2462-17-1
M. Wt: 301.32 g/mol
InChI Key: KAXSVYFQDIXJKF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Sodium N-(2,6-dimethyl-4-pyrimidinyl)sulphanilamidate involves several steps. One common method includes the reaction of 2,6-dimethyl-4-pyrimidinylamine with sulfanilamide in the presence of sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity .

Mechanism of Action

The mechanism of action of Sodium N-(2,6-dimethyl-4-pyrimidinyl)sulphanilamidate involves its interaction with specific molecular targets. It is believed to inhibit the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition disrupts the bacterial cell’s ability to produce essential nucleotides, leading to cell death . The compound’s molecular structure allows it to effectively compete with para-aminobenzoic acid (PABA), a substrate for the enzyme .

Properties

CAS No.

2462-17-1

Molecular Formula

C12H14N4NaO2S+

Molecular Weight

301.32 g/mol

IUPAC Name

sodium;4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C12H14N4O2S.Na/c1-8-7-12(15-9(2)14-8)16-19(17,18)11-5-3-10(13)4-6-11;/h3-7H,13H2,1-2H3,(H,14,15,16);/q;+1

InChI Key

KAXSVYFQDIXJKF-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N.[Na]

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N.[Na+]

Key on ui other cas no.

2462-17-1

Synonyms

Aristamid Augensalbe
Aristamid Augentropfen
Augensalbe, Aristamid
Augentropfen, Aristamid
Elkosin
Sodium, Sulfisomidine
Sulfaisodimidine
Sulfisomidine
Sulfisomidine Sodium
Sulphasomidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenesulfonamide, 4-amino-N-(2,6-dimethyl-4-pyrimidinyl)-, sodium salt (1:1)
Reactant of Route 2
Reactant of Route 2
Benzenesulfonamide, 4-amino-N-(2,6-dimethyl-4-pyrimidinyl)-, sodium salt (1:1)
Reactant of Route 3
Benzenesulfonamide, 4-amino-N-(2,6-dimethyl-4-pyrimidinyl)-, sodium salt (1:1)
Reactant of Route 4
Benzenesulfonamide, 4-amino-N-(2,6-dimethyl-4-pyrimidinyl)-, sodium salt (1:1)
Reactant of Route 5
Benzenesulfonamide, 4-amino-N-(2,6-dimethyl-4-pyrimidinyl)-, sodium salt (1:1)
Reactant of Route 6
Benzenesulfonamide, 4-amino-N-(2,6-dimethyl-4-pyrimidinyl)-, sodium salt (1:1)

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